molecular formula C10H12N2O B3320885 1-Isopropyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one CAS No. 127555-73-1

1-Isopropyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

Cat. No.: B3320885
CAS No.: 127555-73-1
M. Wt: 176.21 g/mol
InChI Key: NNSIGQSEQDRBDQ-UHFFFAOYSA-N
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Description

1-Isopropyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (CAS 127555-73-1), with a molecular formula of C10H12N2O and a molecular weight of 176.22 g/mol, is a heterocyclic compound belonging to the 7-azaoxindole class . This scaffold is a recognized privileged structure in medicinal chemistry, serving as a key bioisostere for the oxindole core found in several launched drugs, such as the kinase inhibitors sunitinib and nintedanib . The 7-azaoxindole framework is of high biological importance, evidenced by its role in clinical candidates like the oral calcitonin gene-related peptide (CGRP) antagonists ubrogepant (MK-1602) and MK-3207, which have been developed for the acute treatment of migraine . The core structure is also investigated for its potential as an anti-inflammatory agent . The incorporation of the isopropyl group at the N1 position influences the compound's lipophilicity and conformational properties, making it a versatile building block for the synthesis of more complex molecules targeting various enzymes, including kinases . This compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-propan-2-yl-3H-pyrrolo[2,3-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7(2)12-9(13)6-8-4-3-5-11-10(8)12/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSIGQSEQDRBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)CC2=C1N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Isopropyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrrole derivative with a pyridine derivative in the presence of a suitable catalyst can lead to the formation of the desired compound. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or acetonitrile, under an inert atmosphere .

Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods often employ automated systems to control the reaction parameters, ensuring consistent production quality.

Chemical Reactions Analysis

1-Isopropyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrole or pyridine rings are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives.

Scientific Research Applications

1-Isopropyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isopropyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Lipophilicity vs. Solubility

  • The isopropyl group in the target compound increases lipophilicity (clogP ~2.5), favoring blood-brain barrier penetration but limiting aqueous solubility. In contrast, derivatives like 1-(4-aminophenyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one exhibit higher solubility due to the polar amino group .

Conformational Flexibility

  • Spiro-cyclopropane derivatives (e.g., 5'-bromospiro analogs) restrict rotational freedom, enhancing binding affinity to kinases like HPK1 .

Bioisosteric Replacements

  • Pyridine bioisosteres (e.g., 5-hydroxy-4,6-dimethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one ) replace indole rings in parent drugs (e.g., sunitinib), improving safety profiles while retaining anti-cancer activity . The isopropyl analog may offer similar advantages in kinase inhibitor design.

Biological Activity

1-Isopropyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one is a compound belonging to the class of pyrrolopyridines, which are known for their diverse biological activities. This article delves into the biological activity of this compound, summarizing research findings, including case studies and data tables that highlight its potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique fused ring structure, which contributes to its biological activity. The molecular formula is C12H14N2OC_{12}H_{14}N_2O, and its structure can be represented as follows:

1 Isopropyl 1 3 dihydro 2H pyrrolo 2 3 b pyridin 2 one\text{1 Isopropyl 1 3 dihydro 2H pyrrolo 2 3 b pyridin 2 one}

This compound features a pyrrole ring fused with a pyridine, which is significant for its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that pyrrolopyridine derivatives exhibit promising anticancer activity. For instance, a series of synthesized pyrrolopyridines were evaluated for their antiproliferative effects on various cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis in cancer cells.

Table 1: Anticancer Activity of Pyrrolopyridine Derivatives

Compound IDCell Line TestedIC50 (μM)Mechanism of Action
3iHepG210.5Apoptosis induction
3lMCF-78.3Cell cycle arrest
4aA54912.0Inhibition of PI3K

These findings suggest that the biological activity of 1-Isopropyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one may be linked to its ability to modulate key signaling pathways involved in cancer progression.

Antioxidant Properties

Pyrrolopyridine derivatives also exhibit significant antioxidant activity. A study utilized the DPPH assay to evaluate the free radical scavenging ability of various compounds. The results indicated that some derivatives showed superior antioxidant capacity compared to standard antioxidants.

Table 2: Antioxidant Activity of Pyrrolopyridine Derivatives

Compound IDDPPH Scavenging (%)EC50 (μg/mL)
3i8525
3l7830
4a8028

Anti-inflammatory Effects

The anti-inflammatory potential of pyrrolopyridines has been explored through in vivo studies. Certain compounds were shown to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Activity

In a controlled animal study, compounds derived from the pyrrolopyridine framework were administered to models of induced inflammation. Results indicated a reduction in swelling and pain indicators, supporting their therapeutic potential in inflammatory conditions.

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrrolopyridines is crucial for optimizing their biological activity. Modifications at various positions on the pyrrole and pyridine rings can enhance potency and selectivity towards specific biological targets.

Key Findings from SAR Studies

  • Substituents at Position R : Alkyl groups at position R significantly increase lipophilicity, enhancing cellular uptake.
  • Nitrogen Substitution : N-substituted derivatives often exhibit improved binding affinity to target proteins.
  • Hydroxyl Groups : The presence of hydroxyl groups has been correlated with increased antioxidant activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Isopropyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one, and how can regioselectivity challenges be addressed?

  • Answer : The compound can be synthesized via multi-step routes involving palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or condensation reactions with isopropylamine derivatives. A key challenge is controlling regioselectivity during ring closure. Strategies include:

  • Using steric directing groups (e.g., phenylsulfonyl) to guide bond formation .
  • Optimizing reaction temperature and solvent polarity to favor kinetic vs. thermodynamic products .
  • Validation via HPLC or LC-MS to confirm product purity and regiochemistry .

Q. How can the molecular conformation and crystal packing of this compound be determined experimentally?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

  • Grow crystals via slow evaporation (e.g., CH₂Cl₂/hexane system) .
  • Collect data at low temperatures (e.g., 173 K) to minimize thermal motion artifacts .
  • Refine structures using SHELX programs and validate hydrogen bonding (e.g., N–H⋯N interactions) to explain packing motifs .

Advanced Research Questions

Q. How can computational modeling complement experimental data in predicting the biological activity of this compound?

  • Answer :

  • Perform density functional theory (DFT) calculations to map electron density distributions, identifying reactive sites for electrophilic/nucleophilic attacks .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target enzymes (e.g., kinases) and compare with experimental IC₅₀ values .
  • Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies resolve contradictions in reported biological activity data across different studies?

  • Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation steps:

  • Re-evaluate compound purity (>98% via HPLC) and confirm identity via ¹H/¹³C NMR .
  • Standardize assay protocols (e.g., cell lines, incubation time) to minimize variability .
  • Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity trends .

Q. How can structure-activity relationships (SARs) be systematically explored for pyrrolo[2,3-b]pyridine derivatives?

  • Answer :

  • Synthesize analogs with substitutions at the isopropyl group or pyrrolidine ring (e.g., halogenation, alkylation) .
  • Correlate substituent electronic properties (Hammett σ values) with activity using multivariate regression analysis .
  • Benchmark against known bioisosteres (e.g., phenylsulfonyl derivatives) to identify pharmacophoric features .

Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

  • Answer :

  • Employ preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) .
  • Use ion-exchange chromatography for charged intermediates (e.g., hydrochloride salts) .
  • Confirm purity via high-resolution mass spectrometry (HRMS) and differential scanning calorimetry (DSC) .

Methodological Notes

  • Data Validation : Cross-reference crystallographic data (CCDC entries) and biological assay protocols with peer-reviewed literature .
  • Safety : Handle isopropylamine derivatives under inert atmosphere due to moisture sensitivity .
  • Open Science : Deposit synthetic procedures and crystallographic data in public repositories (e.g., PubChem, Cambridge Structural Database) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isopropyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Reactant of Route 2
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1-Isopropyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.